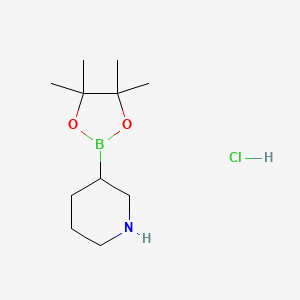

Piperidine-3-boronic acid pinacol ester hydrochloride

Description

Propriétés

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9;/h9,13H,5-8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLPIGOVCVSOBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-boronic acid pinacol ester hydrochloride typically involves the reaction of piperidine with boronic acid derivatives. One common method is the borylation of piperidine using pinacol boronic ester as a reagent. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Piperidine-3-boronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: It participates in nucleophilic substitution reactions, particularly in the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts are commonly used in the Suzuki–Miyaura coupling reaction.

Major Products Formed:

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Various substituted organic molecules, depending on the reactants used in the Suzuki–Miyaura coupling.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of piperidine-3-boronic acid pinacol ester hydrochloride is as a reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction . This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules essential for pharmaceutical development .

Key Features:

- Mechanism: The compound undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds through reductive elimination.

- Reactivity: It participates in various chemical reactions including oxidation to form boronic acids and reduction to produce boranes.

Medicinal Chemistry

Piperidine-3-boronic acid pinacol ester hydrochloride plays a crucial role in drug discovery and development. It is utilized in synthesizing biologically active compounds, including potential therapeutic agents for various diseases. The ability of boronic acids to form reversible covalent bonds with diols enhances their utility in medicinal chemistry.

Case Studies:

- Research has shown its application in synthesizing polypeptide compounds, where it serves as an intermediate in creating novel therapeutic agents .

Material Science

In material science, this compound is employed to develop advanced materials and specialty chemicals. Its properties allow for modifications that can enhance material performance in various applications.

Mécanisme D'action

The mechanism of action of piperidine-3-boronic acid pinacol ester hydrochloride involves its role as a boron-containing reagent in organic synthesis. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. This process involves the transfer of the boronic ester group to the palladium complex, followed by reductive elimination to form the final product .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares key structural and physicochemical properties of Piperidine-3-boronic acid pinacol ester hydrochloride with analogous boronic esters:

*Estimated based on structural analogs.

Solubility and Stability

- Piperidine-3-boronic acid pinacol ester HCl: The hydrochloride salt improves solubility in polar solvents (e.g., water, methanol) compared to non-salt forms. Pinacol esters generally exhibit better solubility in organic solvents (e.g., chloroform, acetone) than their parent boronic acids .

- Pyridine-3-boronic acid pinacol ester : High solubility in chloroform and ketones due to aromatic pyridine ring .

- 3-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester HCl: The dimethylamino group increases solubility in acidic aqueous solutions, beneficial for biomedical applications .

Reactivity in Cross-Coupling Reactions

- Used in peptide synthesis (e.g., coupling with triazole carboxylic acids via HATU/DIPEA) .

- Pyridine derivatives : Aromaticity and electron deficiency accelerate transmetalation in Suzuki reactions, making them preferred for aryl-aryl bond formation .

- Phenyl derivatives with substituents (e.g., Cl, CN): Electron-withdrawing groups enhance electrophilicity, directing couplings to specific positions .

Activité Biologique

Piperidine-3-boronic acid pinacol ester hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, including mechanisms of action, research findings, and case studies.

Piperidine-3-boronic acid pinacol ester hydrochloride has the following chemical characteristics:

- IUPAC Name : 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride

- Molecular Formula : C11H22BClNO2

- Molecular Weight : 247.57 g/mol

- Purity : 97% .

The biological activity of Piperidine-3-boronic acid pinacol ester hydrochloride primarily stems from its boronic acid functionality. Boronic acids are known to interact with diols and play a crucial role in enzyme inhibition and modulation of various cellular pathways. The following mechanisms are proposed:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, leading to inhibition of enzyme activity.

- Cellular Pathway Modulation : The piperidine ring may enhance the compound's ability to penetrate cellular membranes, allowing it to modulate intracellular signaling pathways .

In Vitro Studies

Recent studies have demonstrated the biological activity of Piperidine-3-boronic acid pinacol ester hydrochloride against various targets:

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Piperidine derivatives have shown promising results in inhibiting cell proliferation in several cancer cell lines .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit glycosidases and other enzymes. For instance, studies reported IC50 values ranging from 188 μM to 870 μM against various glycosidases, indicating moderate potency .

Case Studies

- Case Study 1 : A study focused on the anticancer effects of Piperidine derivatives found that compounds with a boronic acid moiety exhibited significant growth inhibition in breast cancer (MCF-7) and glioblastoma (U87) cell lines, with growth inhibition rates exceeding 50% at certain concentrations .

- Case Study 2 : Another investigation into the enzyme inhibitory effects of Piperidine-3-boronic acid pinacol ester hydrochloride revealed selective inhibition profiles against α-glucosidase and β-glucosidase, suggesting its potential as a therapeutic agent for diabetes management .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of Piperidine-3-boronic acid pinacol ester hydrochloride compared to similar compounds:

| Compound | Target Enzyme | IC50 (μM) | Effect |

|---|---|---|---|

| Piperidine-3-boronic acid pinacol ester HCl | α-glucosidase | 188 | Moderate inhibition |

| Piperidine derivative X | β-glucosidase | 543 | Weak inhibition |

| Piperidine derivative Y | Cancer cell lines | <50 | Significant growth inhibition |

Future Directions

Ongoing research is directed toward understanding the full scope of biological activities associated with Piperidine-3-boronic acid pinacol ester hydrochloride. Future studies may include:

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.

- Synthesis of Derivatives : Developing novel derivatives with enhanced potency and selectivity for targeted therapies.

Q & A

Q. What are the standard synthetic routes for preparing piperidine-3-boronic acid pinacol ester hydrochloride?

The synthesis typically involves catalytic protodeboronation or Suzuki-Miyaura cross-coupling precursors. A common method includes:

Q. What storage conditions are recommended to maintain stability?

Store at 2–8°C in a dry, inert environment. The compound is hygroscopic and sensitive to moisture, which can hydrolyze the boronic ester .

Q. How is purity assessed post-synthesis?

Use NMR (¹H/¹³C), mass spectrometry , and HPLC . UV-vis spectroscopy (λmax ~290 nm) can monitor reaction progress, as seen in boronic ester oxidative studies .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized with this boronic ester?

Q. What mechanisms explain protodeboronation in unactivated alkyl boronic esters?

Protodeboronation of primary alkyl boronic esters proceeds via a radical pathway , often requiring transition-metal catalysts (e.g., Fe or Cu). Stability is enhanced by pinacol ester moieties, which resist hydrolysis .

Q. How do reaction conditions influence oxidative degradation with H₂O₂?

- pH-dependent kinetics : At pH 7.27, UV-vis shows a decrease in λmax (290 nm) and a new peak at 405 nm, indicating boronate oxidation to phenol derivatives .

- Competing pathways (hydrolysis vs. oxidation) depend on H₂O₂ concentration and temperature.

Q. How to resolve contradictions in kinetic data between UV-vis and NMR analyses?

- UV-vis is ideal for real-time monitoring but may miss intermediates.

- NMR provides structural details but lacks temporal resolution.

- Cross-validate with LC-MS to identify transient species .

Methodological Challenges

Q. What purification techniques are effective for isolating this compound?

- Flash chromatography (silica gel, hexane/EtOAc gradients).

- Recrystallization from ethanol/water mixtures.

- Avoid aqueous workup if the compound is moisture-sensitive .

Q. How to mitigate side reactions during cross-coupling?

- Use degassed solvents to prevent radical side reactions.

- Add ligands (e.g., SPhos) to stabilize palladium intermediates .

- Optimize stoichiometry: Excess boronic ester (1.2–1.5 eq) improves yields .

Safety and Handling

Q. What precautions are necessary for safe handling?

- Use gloves, goggles, and a fume hood to avoid inhalation/skin contact.

- Avoid sparks/static discharge (flammable solvents in reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.